1,1'-biphenyl-2,3,3',4'-tetracarboxylic acid
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Overview
Description
2,3,3’,4’-Biphenyltetracarboxylic acid is an organic compound with the molecular formula C16H10O8 It is a derivative of biphenyl, characterized by the presence of four carboxylic acid groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,3’,4’-Biphenyltetracarboxylic acid can be synthesized through several methods. One common approach involves the coupling reaction of 4-halogen substituted o-benzenedicarboxylic acid ester in the presence of a triphenylphosphine-nickel chloride or trialkylphosphine-nickel chloride catalyst, zinc powder as the reducing agent, and an alkali metal halide promoting agent . Another method involves the dimerization of o-phthalic diester in the presence of a palladium catalyst and a basic bidentate ligand compound .
Industrial Production Methods
Industrial production of 2,3,3’,4’-Biphenyltetracarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4’-Biphenyltetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anhydrides, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2,3,3’,4’-Biphenyltetracarboxylic acid has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism by which 2,3,3’,4’-Biphenyltetracarboxylic acid exerts its effects is primarily through its ability to form stable complexes with various metal ions and organic molecules. This property is leveraged in the synthesis of polyimides and COFs, where the compound acts as a key building block, providing structural integrity and enhancing the material’s properties .
Comparison with Similar Compounds
Similar Compounds
3,3’,4,4’-Biphenyltetracarboxylic acid: A symmetric isomer with similar chemical properties but different structural characteristics.
3,3’,5,5’-Biphenyltetracarboxylic acid: Another isomer with distinct reactivity and applications.
Uniqueness
2,3,3’,4’-Biphenyltetracarboxylic acid is unique due to its non-symmetrical structure, which imparts specific properties such as higher glass transition temperature (Tg) and lower melt viscosity compared to its symmetric counterparts. These properties make it particularly valuable in the synthesis of high-performance polymers and advanced materials .
Properties
Molecular Formula |
C16H10O8 |
---|---|
Molecular Weight |
330.24 g/mol |
IUPAC Name |
3-(3,4-dicarboxyphenyl)phthalic acid |
InChI |
InChI=1S/C16H10O8/c17-13(18)9-5-4-7(6-11(9)15(21)22)8-2-1-3-10(14(19)20)12(8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
NBAUUNCGSMAPFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Synonyms |
1,1'-biphenyl-2,3',3,4'-tetracarboxylic acid BP-TCA cpd |
Origin of Product |
United States |
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